

PQR626: A Brain-Penetrant mTORC1/2 Inhibitor for Neurological Disorders

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Compound of Interest				
Compound Name:	PQR626			
Cat. No.:	B11927594	Get Quote		

An In-depth Technical Guide

Audience: Researchers, scientists, and drug development professionals.

Introduction

The mechanistic target of rapamycin (mTOR) is a serine/threonine kinase that plays a crucial role in regulating cell growth, proliferation, metabolism, and survival.[1][2][3] Dysregulation of the mTOR signaling pathway is implicated in a variety of human diseases, including cancer and several neurological disorders.[4][5][6] **PQR626** is a novel, potent, and selective mTOR kinase inhibitor that, unlike the first-generation allosteric inhibitor rapamycin and its analogs (rapalogs), competitively binds to the ATP pocket of the mTOR kinase domain. This mechanism allows **PQR626** to inhibit both mTORC1 and mTORC2 complexes.[1][2] A key distinguishing feature of **PQR626** is its excellent brain penetrance, a significant advantage for treating neurological conditions where the blood-brain barrier often limits the efficacy of other mTOR inhibitors.[1][2] [4][5] This document provides a comprehensive overview of the preclinical data and experimental methodologies related to **PQR626**.

Core Attributes of PQR626

PQR626 was developed through extensive chemical exploration, combining pharmacophore features of earlier brain-penetrant mTOR inhibitors.[1][2] This rational drug design has resulted in a compound with superior pharmacological properties compared to other mTOR inhibitors like everolimus and AZD2014.[1][2]



Quantitative Data Summary

The following tables summarize the key quantitative data for PQR626 from preclinical studies.

Table 1: In Vitro Potency and Selectivity

Parameter	Value	Target	Notes
IC50	5 nM	mTOR	
Ki	3.6 nM	mTOR	_

Data sourced from AbMole BioScience.[7][8]

Table 2: Comparative Pharmacokinetics in Mice

Compound	Brain/Plasma Ratio	Species	Administration
PQR626	~1.8:1	Female C57BL/6J Mice	Oral (p.o.)
PQR626	~1.4:1	Male Sprague Dawley Rats	Oral (p.o.)
Everolimus	~1:61	Female C57BL/6J Mice	Oral (p.o.)
Everolimus	~1:92	Male Sprague Dawley Rats	Oral (p.o.)
AZD2014	~1:25	Female C57BL/6J Mice	Oral (p.o.)

This data highlights the significantly enhanced brain penetration of **PQR626** compared to other mTOR inhibitors.[1][2]

Table 3: In Vivo Efficacy and Tolerability in Mice



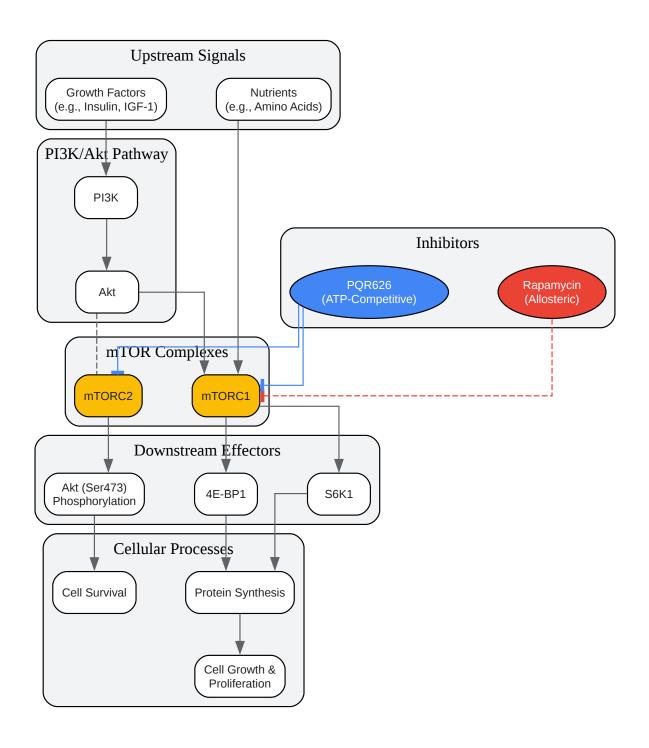
Parameter	Value	Animal Model	Dosing Regimen
Maximum Tolerated Dose (MTD)	100-150 mg/kg	Mice	
Efficacious Dose	50 mg/kg, BID	Tsc1GFAPCKO mice	Oral (p.o.)

PQR626 demonstrated a significant effect on survival and prevented or decreased mortality in a mouse model of Tuberous Sclerosis Complex (TSC).[1][2]

Signaling Pathway and Mechanism of Action

PQR626 acts as an ATP-competitive inhibitor of mTOR, targeting the kinase domain of the protein. This allows it to inhibit both mTORC1 and mTORC2 complexes, leading to a blockade of downstream signaling pathways involved in cell growth, proliferation, and survival.





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Caption: mTOR signaling pathway with points of inhibition for Rapamycin and PQR626.



Experimental Protocols

While detailed, step-by-step protocols are proprietary, the published literature provides an overview of the methodologies used to characterize **PQR626**.

In Vivo Efficacy in Tsc1GFAPCKO Mice

- Animal Model: Mice with a conditional inactivation of the Tsc1 gene, primarily in glial cells (Tsc1GFAPCKO mice), were used as a model for Tuberous Sclerosis Complex.[1][2]
- Dosing: PQR626 was administered orally (p.o.) at a dose of 50 mg/kg twice a day (BID).[1]
 [2][4]
- Endpoint: The primary endpoint was survival, with the study designed as a dose-range finding study to assess the effect of **PQR626** on mortality compared to a vehicle control.[1][2]

Pharmacokinetic Studies

- Animals: Male Sprague Dawley rats and female C57BL/6J mice were used for pharmacokinetic studies.[1][2]
- Drug Administration: PQR626, everolimus, and AZD2014 were administered orally to compare their pharmacokinetic profiles.[1][2]
- Sample Collection: Plasma and brain tissue were collected at various time points after administration.
- Analysis: Drug concentrations in plasma and brain were quantified to determine key pharmacokinetic parameters, including the brain/plasma ratio.[1][2]

Western Blotting for mTOR Signaling Inhibition

- Sample Preparation: Brain cortex was collected from female C57BL/6J mice following treatment with PQR626 (25 mg/kg, p.o.) or everolimus (10 mg/kg, p.o.) for 30 minutes. The tissue was lysed to extract proteins.[9]
- Electrophoresis and Transfer: Equal amounts of protein were separated by SDS-PAGE and transferred to a membrane.[9]



- Antibody Incubation: The membrane was incubated with specific primary antibodies to detect phosphorylated forms of Akt (pPKB) and S6 (pS6), as well as total Akt and α-tubulin as a loading control.[9]
- Detection: HRP-coupled secondary antibodies and enhanced chemiluminescence were used for detection.[9]

Preclinical Development Workflow

The preclinical evaluation of **PQR626** followed a logical progression from in vitro characterization to in vivo efficacy studies.



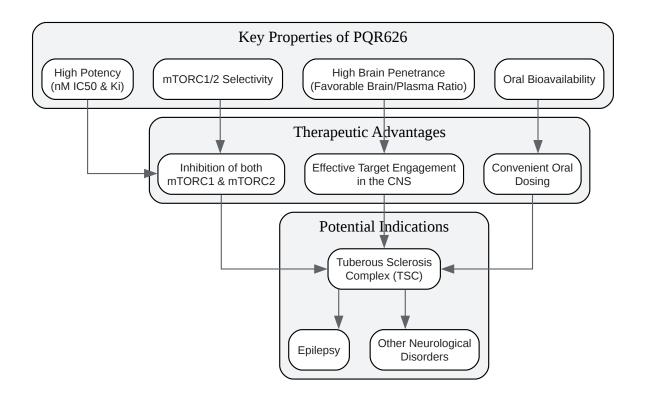
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Caption: Generalized preclinical development workflow for a CNS-targeted therapeutic.

Therapeutic Potential of PQR626

The unique combination of high potency, selectivity, and excellent brain penetration makes **PQR626** a promising candidate for the treatment of neurological disorders associated with mTOR hyperactivation.





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Caption: Logical flow from PQR626's properties to its therapeutic potential.

Conclusion

PQR626 represents a significant advancement in the development of mTOR inhibitors, particularly for neurological applications. Its ability to effectively cross the blood-brain barrier and potently inhibit both mTORC1 and mTORC2 addresses key limitations of previous generations of mTOR-targeted therapies. The robust preclinical data, demonstrating favorable pharmacokinetics and in vivo efficacy, strongly support its continued development for the treatment of Tuberous Sclerosis Complex and other neurological disorders characterized by aberrant mTOR signaling.[1][2]

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